Bis(isopropylcyclopentadienyl)manganese

Atomic Layer Deposition Thermal Stability Manganese Oxide

Bis(isopropylcyclopentadienyl)manganese, also known as Mn(iPrCp)₂ or 1,1′-Bis(1-methylethyl)manganocene, is a liquid organometallic manganese precursor with the formula C₁₆H₂₂Mn (MW 269.28). This compound is widely utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating manganese-containing thin films in semiconductor, magnetic storage, and catalysis applications.

Molecular Formula C16H22Mn
Molecular Weight 269.28 g/mol
CAS No. 85594-02-1
Cat. No. B6316060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(isopropylcyclopentadienyl)manganese
CAS85594-02-1
Molecular FormulaC16H22Mn
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESCC(C)[C]1[CH][CH][CH][CH]1.CC(C)[C]1[CH][CH][CH][CH]1.[Mn]
InChIInChI=1S/2C8H11.Mn/c2*1-7(2)8-5-3-4-6-8;/h2*3-7H,1-2H3;
InChIKeyCRDYYRDPRXAYHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(isopropylcyclopentadienyl)manganese (CAS 85594-02-1): ALD/MOCVD Manganese Precursor for Thin Film Deposition


Bis(isopropylcyclopentadienyl)manganese, also known as Mn(iPrCp)₂ or 1,1′-Bis(1-methylethyl)manganocene, is a liquid organometallic manganese precursor with the formula C₁₆H₂₂Mn (MW 269.28) [1]. This compound is widely utilized in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating manganese-containing thin films in semiconductor, magnetic storage, and catalysis applications [2].

Bis(isopropylcyclopentadienyl)manganese (CAS 85594-02-1): Why Generic Substitution Fails in ALD/CVD Process Design


Cyclopentadienyl-based manganese precursors are not interchangeable. Substituting one Mn(Cp')₂ compound for another—even within the same ligand family—can fundamentally alter ALD/CVD process outcomes. Ligand architecture directly governs thermal decomposition temperature, vapor pressure, and surface reaction kinetics, which in turn dictate film growth rate, purity, and conformality [1]. The isopropyl substituent on Mn(iPrCp)₂ confers a distinct thermal stability profile relative to ethyl-substituted Mn(EtCp)₂ and unsubstituted MnCp₂, resulting in different optimal deposition windows and growth characteristics. A change in precursor without process re-optimization may yield incomplete surface saturation, excessive carbon incorporation, or complete failure of film nucleation [1].

Bis(isopropylcyclopentadienyl)manganese (CAS 85594-02-1): Quantitative Evidence for Differentiated Procurement Decisions


Mn(iPrCp)₂ vs. Mn(EtCp)₂ vs. MnCp₂: Thermal Decomposition Temperature Comparison in ALD

In a comparative ALD study of manganese precursors for oxide thin film deposition, Mn(iPrCp)₂ demonstrated a distinct thermal decomposition onset temperature that differentiates it from Mn(EtCp)₂ and MnCp₂ [1].

Atomic Layer Deposition Thermal Stability Manganese Oxide

Mn(iPrCp)₂ vs. Mn(EtCp)₂ vs. MnCp₂: ALD Growth Rate Performance Comparison

A direct comparative study evaluated the ALD growth rates of three manganese cyclopentadienyl precursors—Mn(iPrCp)₂, Mn(EtCp)₂, and MnCp₂—under identical deposition conditions [1].

Atomic Layer Deposition Growth Rate Thin Film

Mn(iPrCp)₂ as Patent-Validated MOCVD Precursor for Semiconductor and Magnetic Crystal Growth

Japanese Patent JP2646841 specifically claims a crystal growth method for semiconductor or magnetic crystals wherein Mn(iPrCp)₂ is explicitly identified and claimed as the organometallic manganese precursor, distinguishing it from other manganese precursors in the MOCVD process [1].

MOCVD Crystal Growth Semiconductor

Bis(isopropylcyclopentadienyl)manganese (CAS 85594-02-1): Validated Industrial and Research Application Scenarios


Low-Temperature ALD of Manganese Oxide Thin Films

Given its thermal decomposition onset at 80 °C—lower than Mn(EtCp)₂ (90 °C) and MnCp₂ (110–140 °C)—Mn(iPrCp)₂ is the preferred precursor for ALD processes requiring reduced substrate temperatures [1]. This property is particularly advantageous when depositing manganese oxide layers onto temperature-sensitive substrates such as flexible electronics, polymer-based devices, or thermally fragile semiconductor structures. The lower decomposition threshold reduces the thermal budget while maintaining growth rates comparable to higher-temperature alternatives (1.2–1.7 Å/cycle) [1].

MOCVD Crystal Growth of Mn-Containing Semiconductors and Magnetic Materials

Mn(iPrCp)₂ is specifically validated for MOCVD-based crystal growth of semiconductor and magnetic materials where manganese serves as a constituent element [2]. The patent literature demonstrates that this compound has been industrially recognized and claimed for such applications. This scenario encompasses growth of diluted magnetic semiconductors (e.g., GaMnN) and manganese-based magnetic thin films for data storage and spintronics applications.

Alternative to Mn(EtCp)₂ in Established ALD/CVD Processes Requiring Process Flexibility

For ALD and CVD processes currently optimized for Mn(EtCp)₂, Mn(iPrCp)₂ offers a drop-in alternative that preserves comparable growth rates (1.2–1.7 Å/cycle) while providing a lower thermal decomposition threshold [1]. This enables process engineers to lower deposition temperatures without re-engineering precursor delivery systems or sacrificing film growth rate. The similar molecular architecture and comparable growth kinetics minimize process revalidation requirements.

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